molecular formula C16H14ClNO3S2 B2887989 2-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide CAS No. 2097859-06-6

2-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide

Cat. No. B2887989
M. Wt: 367.86
InChI Key: PGBRUACMCXCRPV-UHFFFAOYSA-N
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Description

“2-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide” is a complex organic compound that contains several heterocyclic moieties, including furan and thiophene . These moieties are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the furan and thiophene rings, the introduction of the sulfonamide group, and the chlorination of the benzene ring. Specific methods for the synthesis of similar compounds have been reported .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of furan and thiophene rings attached to an ethyl chain, which is in turn attached to a benzene ring bearing a sulfonamide group and a chlorine atom .


Chemical Reactions Analysis

The compound, due to the presence of reactive moieties like furan, thiophene, and sulfonamide, could undergo a variety of chemical reactions. For instance, the thiophene ring could undergo electrophilic aromatic substitution, while the sulfonamide group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar sulfonamide group could enhance its solubility in polar solvents, while the aromatic rings could contribute to its stability .

Scientific Research Applications

Synthesis and Properties

Research on compounds similar to 2-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide focuses on their synthesis and properties. For instance, the synthesis of (1,3-dioxolan-2-yl)furans from formylfurancarboxylates involves reactions that preserve the dioxolane ring, indicating potential stability in similar compounds (Pevzner, 2001).

Chemical Derivatization

Chemical derivatization of arylsulfonylthiophene and furan sulfonamides, closely related to the compound , has been studied extensively. These studies involve various processes like free radical bromination and Mannich reactions, demonstrating the versatility of these compounds in chemical transformations (Hartman & Halczenko, 1990), (Hartman & Halczenko, 2009).

Potential Medical Applications

While direct information on the medical applications of this specific compound is scarce, closely related compounds have been studied for their medical potential. For example, derivatives of benzo[b]thiophene-2-sulfonamide have shown promise as topically active inhibitors of ocular carbonic anhydrase, useful in treating glaucoma (Graham et al., 1989).

Miscellaneous Applications

Further research into related compounds reveals diverse applications. For example, 4-chloro-2-((furan-2-ylmethyl) amino)-5-sulfamoylbenzoic acid, a related compound, has been tested as an inhibitor for mild steel corrosion, indicating potential industrial applications (Sappani & Karthikeyan, 2014).

Future Directions

Given the wide range of biological activities associated with furan and thiophene moieties, this compound could be a promising candidate for further investigation in the field of medicinal chemistry . Future research could focus on optimizing its synthesis, exploring its potential biological activities, and assessing its safety profile.

properties

IUPAC Name

2-chloro-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3S2/c17-14-4-1-2-6-16(14)23(19,20)18-10-13(12-7-9-22-11-12)15-5-3-8-21-15/h1-9,11,13,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBRUACMCXCRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CSC=C2)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide

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